An In-depth Technical Guide to (E)-3-Methyl-3-hexene: Chemical Structure, Bonding, and Experimental Protocols
An In-depth Technical Guide to (E)-3-Methyl-3-hexene: Chemical Structure, Bonding, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of (E)-3-Methyl-3-hexene. It includes a detailed analysis of its spectroscopic characteristics, thermodynamic data, and a complete experimental protocol for its synthesis via the dehydration of 3-methyl-3-hexanol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and methodologies to support their work with this compound.
Chemical Structure and Bonding
(E)-3-Methyl-3-hexene, with the chemical formula C₇H₁₄, is an unsaturated hydrocarbon featuring a carbon-carbon double bond.[1] Its IUPAC name is (E)-3-methylhex-3-ene. The "(E)" designation in its name signifies the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the ethyl group on C3 and the ethyl group on C4 are on opposite sides of the double bond.
The molecule consists of a six-carbon chain (hexene) with a double bond located at the third carbon. A methyl group is also attached to the third carbon. The bonding in (E)-3-Methyl-3-hexene is characterized by sp³, sp², and s-p orbital overlaps, resulting in a combination of sigma (σ) and pi (π) bonds. The double bond between C3 and C4 is composed of one σ bond and one π bond, which restricts rotation and gives rise to its specific geometric isomerism.
Below is a diagram illustrating the molecular structure of (E)-3-Methyl-3-hexene.
Caption: Molecular structure of (E)-3-Methyl-3-hexene.
Physicochemical and Thermodynamic Properties
A summary of the key physical and thermodynamic properties of (E)-3-Methyl-3-hexene is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| CAS Number | 3899-36-3 | [2] |
| Boiling Point | 93.4 °C at 760 mmHg | [3] |
| Density | 0.714 g/cm³ | |
| Refractive Index | 1.414 | |
| Enthalpy of Vaporization (ΔvapH) | 34.8 kJ/mol at 325 K | [3] |
| Standard Enthalpy of Formation (ΔfH°) | Value not explicitly found | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Value not explicitly found | [4][5] |
Spectroscopic Data
The characterization of (E)-3-Methyl-3-hexene relies heavily on various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR Spectroscopy
While a detailed experimental spectrum with assigned peaks was not found in the literature search, a predicted ¹H NMR spectrum can be inferred based on the structure and typical chemical shift values.
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| CH₃ (C1) | Triplet | ~0.9 |
| CH₂ (C2) | Quartet | ~2.0 |
| CH₃ (on C3) | Singlet | ~1.6 |
| CH (C4) | Triplet | ~5.3 |
| CH₂ (C5) | Quintet | ~2.0 |
| CH₃ (C6) | Triplet | ~0.9 |
¹³C NMR Spectroscopy
| Carbon | Approximate Chemical Shift (ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~135 |
| C4 | ~125 |
| C5 | ~30 |
| C6 | ~13 |
| CH₃ on C3 | ~16 |
Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for 3-methyl-3-hexene.[6] Key absorption bands characteristic of its functional groups are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1460 | Medium | C-H bend (alkane) |
Experimental Protocols
A common and effective method for the synthesis of (E)-3-Methyl-3-hexene is the acid-catalyzed dehydration of 3-methyl-3-hexanol.[7][8][9] This reaction typically yields a mixture of alkene isomers, with the major product predicted by Zaitsev's rule to be the most substituted alkene.
Synthesis of (E)-3-Methyl-3-hexene via Dehydration of 3-Methyl-3-hexanol
Objective: To synthesize (E)-3-Methyl-3-hexene from 3-methyl-3-hexanol through an acid-catalyzed dehydration reaction.
Materials:
-
3-methyl-3-hexanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
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Distilled water
-
Round-bottom flask
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Distillation apparatus
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Separatory funnel
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Erlenmeyer flask
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Heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask, place 3-methyl-3-hexanol. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Dehydration: Assemble a simple distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with distilled water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Decant the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to purify the (E)-3-Methyl-3-hexene from other isomers and any remaining starting material. Collect the fraction corresponding to the boiling point of (E)-3-Methyl-3-hexene (93.4 °C).
Caption: Workflow for the synthesis of (E)-3-Methyl-3-hexene.
Characterization
The identity and purity of the synthesized (E)-3-Methyl-3-hexene should be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any isomeric byproducts.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the final product.
-
Infrared (IR) Spectroscopy: To verify the presence of the C=C double bond and the absence of the -OH group from the starting material.
Caption: Workflow for the characterization of (E)-3-Methyl-3-hexene.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and properties of (E)-3-Methyl-3-hexene. The tabulated physicochemical and spectroscopic data, along with the comprehensive experimental protocol for its synthesis and characterization, offer a valuable resource for researchers and professionals. Further investigation into the precise thermodynamic values and detailed experimental spectroscopic assignments would be beneficial to the scientific community.
References
- 1. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 3-Methyl-3-hexene (CAS 3404-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 6. 3-Methyl-3-hexene [webbook.nist.gov]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Solved he acid catalyzed dehydration of 3-methyl-3-hexanol | Chegg.com [chegg.com]
